2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol
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Overview
Description
2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol is an organic compound that features a combination of an isopropyl group, a methoxybenzyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol typically involves the reaction of 2-methoxybenzyl chloride with isopropylamine to form an intermediate, which is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 2-[Isopropyl-(2-methoxy-phenyl)-amino]-ethanol
- 2-[Isopropyl-(2-methoxy-benzyl)-amino]-propanol
Uniqueness
2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.
Biological Activity
2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features an isopropyl group attached to a benzylamine structure with a methoxy substitution. The synthesis typically involves the reaction of isopropylamine with 2-methoxybenzyl chloride in the presence of a base, followed by reduction to yield the final product. The general synthetic route can be summarized as follows:
- Formation of Benzylamine : Reaction of 2-methoxybenzyl chloride with isopropylamine.
- Reduction : Subsequent reduction steps to achieve the desired amine structure.
Antimicrobial Properties
Research indicates that derivatives of benzylamines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 20 to 70 µM against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
Compound A (similar structure) | 20 | 40 |
Compound B (related derivative) | 30 | 50 |
This compound | TBD | TBD |
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The benzylamine moiety is crucial for binding to bacterial targets, while the isopropyl group may enhance lipophilicity, facilitating membrane penetration.
Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of various benzylamine derivatives, including this compound, against Methicillin-Resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC comparable to standard antibiotics used in clinical settings. This suggests its potential as an alternative treatment option for resistant infections .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using human cell lines to evaluate the safety profile of the compound. Results indicated that while exhibiting antimicrobial properties, the compound maintained a favorable selectivity index, suggesting reduced toxicity towards mammalian cells compared to bacterial cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate absorption with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments indicate that while there are some concerns regarding mutagenic potential due to structural analogs, studies have shown no significant genotoxic effects at therapeutic doses .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-6-4-5-7-13(12)16-3/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWBWVZOZTOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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